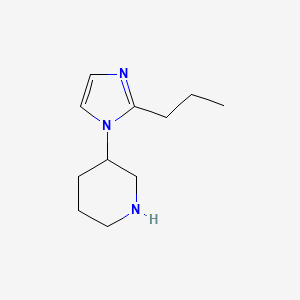3-(2-Propyl-1H-imidazol-1-yl)piperidine
CAS No.: 1343327-36-5
Cat. No.: VC2700458
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1343327-36-5 |
|---|---|
| Molecular Formula | C11H19N3 |
| Molecular Weight | 193.29 g/mol |
| IUPAC Name | 3-(2-propylimidazol-1-yl)piperidine |
| Standard InChI | InChI=1S/C11H19N3/c1-2-4-11-13-7-8-14(11)10-5-3-6-12-9-10/h7-8,10,12H,2-6,9H2,1H3 |
| Standard InChI Key | IKQUMFGAGSMFMY-UHFFFAOYSA-N |
| SMILES | CCCC1=NC=CN1C2CCCNC2 |
| Canonical SMILES | CCCC1=NC=CN1C2CCCNC2 |
Introduction
Structural Characteristics
3-(2-Propyl-1H-imidazol-1-yl)piperidine is characterized by a piperidine ring with an imidazole substituent at the 3-position, with the imidazole bearing a propyl group at the 2-position. This structure creates a unique molecular architecture that combines the basicity of the piperidine nitrogen with the aromatic and nucleophilic properties of the imidazole ring. The propyl chain at the 2-position of the imidazole adds lipophilicity to the molecule, potentially affecting its pharmacokinetic profile and receptor interactions.
Based on the analysis of similar compounds, the 3-(2-Propyl-1H-imidazol-1-yl)piperidine likely possesses several distinctive structural features. The piperidine ring typically adopts a chair conformation, while the imidazole ring is planar due to its aromatic character. The linkage between these two heterocyclic systems creates a three-dimensional arrangement that may be critical for any biological activity.
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C11H19N3 | Structural analysis |
| Molecular Weight | Approximately 193.29 g/mol | Calculated from molecular formula |
| LogP | 1.2-1.8 | Based on similar imidazole-piperidine compounds |
| Hydrogen Bond Acceptors | 2 | Nitrogen atoms capable of accepting hydrogen bonds |
| Hydrogen Bond Donors | 0-1 | Depending on protonation state |
| pKa (strongest basic) | 7.5-8.5 | Estimated from similar piperidine compounds |
The presence of both the imidazole and piperidine rings contributes to the compound's potential biological activity and interaction with various biological targets. Related compounds demonstrate unique properties, making them subjects of interest in medicinal chemistry and pharmacology. The basicity of the nitrogen atoms in both heterocyclic systems would likely make the compound soluble in acidic aqueous solutions, forming salt forms that could enhance water solubility.
Synthesis Pathways
Detailed Synthetic Procedure
Drawing from the synthesis methods described for related compounds, a potential synthetic route might include:
-
Preparation of a suitable 3-halo-piperidine derivative, potentially protected at the 1-position
-
Synthesis of 2-propyl-1H-imidazole from appropriate precursors
-
Nucleophilic substitution reaction between the imidazole and the piperidine derivative
-
Deprotection steps as necessary to yield the final product
For comparison, the synthesis of related compounds like 3,7-bicycl[3.3.1]bispidines with imidazolpropyl groups typically involves the reaction of an amine (such as 3-(1H-imidazol-1-yl)propan-1-amine) with paraformaldehyde under acidic conditions . While this exact method wouldn't directly apply to our target compound, it offers insights into the general synthetic approaches for imidazole-piperidine linked compounds.
Spectroscopic Characterization
Spectroscopic analysis would be crucial for confirming the structure of 3-(2-Propyl-1H-imidazol-1-yl)piperidine. Based on the spectral data available for related compounds, the following spectroscopic profile can be anticipated:
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the 1H-NMR spectrum, signals for the imidazole ring protons would likely appear in the range of 6.80-7.57 ppm, which is typical for imidazole compounds . The piperidine ring protons would produce more complex signals in the aliphatic region (approximately 1.2-3.5 ppm). The propyl chain attached to the imidazole would show signals around 0.8-2.5 ppm, with the terminal methyl group appearing as a triplet near 0.8-0.9 ppm.
The 13C-NMR spectrum would feature signals for the imidazole carbon atoms in the range of 119.9-138.0 ppm, which is characteristic of aromatic carbons . The piperidine carbons would appear in the aliphatic region between 25-60 ppm, with the carbon directly attached to the imidazole likely appearing downfield relative to the other piperidine carbons due to the deshielding effect of the nitrogen atom.
Infrared (IR) Spectroscopy
The IR spectrum would likely show characteristic bands for C-H stretching (2850-3000 cm-1), C=N stretching (1640-1690 cm-1), and C=C stretching (1400-1600 cm-1) of the imidazole ring. The absence of N-H stretching bands (unless the compound is protonated) would be expected since neither the imidazole nor the piperidine nitrogen in this structure bears a hydrogen atom.
Biological Activities and Applications
Structure-Activity Relationships
The specific positioning of the imidazole at the 3-position of the piperidine ring, along with the 2-propyl substituent on the imidazole, would likely influence the biological activity profile of the compound. The propyl chain could enhance lipophilicity and membrane permeability, while the relative orientation of the two heterocyclic systems could affect target binding specificity.
Comparison with Related Compounds
To better understand the potential properties of 3-(2-Propyl-1H-imidazol-1-yl)piperidine, it is useful to compare it with structurally related compounds:
The properties of these related compounds provide insights into what might be expected from 3-(2-Propyl-1H-imidazol-1-yl)piperidine, though direct experimental verification would be necessary to confirm any predictions.
Future Research Directions
Research on 3-(2-Propyl-1H-imidazol-1-yl)piperidine could be expanded in several directions:
-
Development of efficient synthetic routes specifically optimized for this compound
-
Comprehensive physicochemical characterization using modern analytical techniques
-
Evaluation of biological activities through in vitro and potentially in vivo studies
-
Investigation of structure-activity relationships through the synthesis of analogs with variations in the propyl chain length or position
-
Exploration of potential applications in medicinal chemistry, catalysis, or materials science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume